Potassium difluoroacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

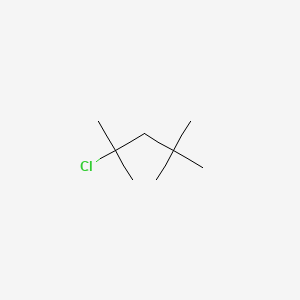

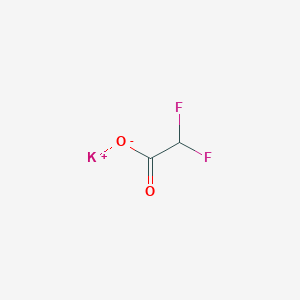

Potassium difluoroacetate is a chemical compound with the CAS Number: 6291-26-5. It has a linear formula of C2 H F2 O2 . K and a molecular weight of 134.12 .

Molecular Structure Analysis

The molecular formula of this compound is C2HF2KO2 . Its molecular weight is 134.12 and its InChI Code is 1S/C2H2F2O2.K/c3-1(4)2(5)6;/h1H,(H,5,6);/q;+1/p-1 .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 134.12 . As a member of the group 1 of alkali cations, potassium is highly reactive .

Scientific Research Applications

Synthesis Applications

Potassium difluoroacetate finds utility in chemical synthesis. For example, it's employed as a source of difluorocarbene, as demonstrated in a process converting phenols and thiophenols into their difluoromethoxy and difluorothiomethoxy derivatives. This method involves moderate temperatures and atmospheric pressure, indicating its practical applicability in organic synthesis (Thomoson & Dolbier, 2013).

Environmental Analysis

The compound is relevant in environmental studies, particularly in the simultaneous determination of fluoroacetates (including difluoroacetate) in environmental samples by ion chromatography. This technique allows for the sensitive and precise analysis of difluoroacetate alongside other fluoroacetates, critical in environmental monitoring and assessment (Wang, Dicinoski, Zhu, & Haddad, 2004).

Agricultural Research

In agriculture, potassium plays a vital role, and research on potassium in agriculture touches on its availability and utilization. While not directly mentioning this compound, such research sheds light on the importance of potassium in soils and plants, which could be relevant to the understanding of this compound’s role in these domains (Römheld & Kirkby, 2010).

Industrial and Chemical Applications

This compound is also used in industrial applications. For instance, potassium fluoride, a related compound, is utilized in various processes such as the manufacture of silver solder fluxes and as a catalyst in chemical reactions. This indicates the potential for this compound in similar industrial applications (Papcun, 2000).

Membrane Technology

The compound is also significant in membrane technology. Research shows that potassium tetrafluoroborate, closely related to difluoroacetate, can be used in polymer electrolyte membranes to facilitate CO2 transport. This suggests potential applications for this compound in membrane technologies aimed at gas separation or purification (Lee & Kang, 2021).

Mechanism of Action

Target of Action

Potassium difluoroacetate is an inorganic compound that is used as a catalyst or reagent in organic synthesis . .

Mode of Action

It is known that potassium ions play a vital role in various biochemical processes, including nerve impulse transmission, muscle contraction, and maintaining fluid balance .

Biochemical Pathways

this compound may influence several biochemical pathways due to the presence of potassium ions. Potassium is the primary intracellular cation found in virtually all body tissues . It plays a crucial role in maintaining the cell’s electrical charge and contributes to the functioning of the nerve impulses, muscle contractions, and heart rhythm .

Pharmacokinetics

It is known that potassium ions are readily absorbed and distributed throughout the body . The metabolism and excretion of this compound would likely depend on the specific biological system and environmental conditions.

Result of Action

Potassium ions are known to play a critical role in various cellular functions, including cell growth, maintenance of cell membrane potential, and regulation of intracellular ph .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of other ions, pH, temperature, and the specific biological system can all impact the compound’s effectiveness .

Biochemical Analysis

Biochemical Properties

Potassium difluoroacetate has been found to interact with fluoroacetate dehalogenases (FADs), a group of enzymes that have the ability to defluorinate fluoroacetate under mild reaction conditions . These enzymes exhibit significant hydrolytic activity against difluoroacetate, leading to the production of glyoxylic acid .

Cellular Effects

The cellular effects of this compound are primarily linked to its interaction with FADs. By acting as a substrate for these enzymes, it can influence various cellular processes, including metabolic pathways and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its defluorination by FADs. This process occurs via two consecutive defluorination reactions, resulting in the production of glyoxylate . The active site residues in the FADs play a key role in the defluorination of both fluoroacetate and difluoroacetate .

Temporal Effects in Laboratory Settings

It is known that the compound’s interaction with FADs leads to the production of glyoxylic acid , suggesting potential long-term effects on cellular function.

Metabolic Pathways

This compound is involved in the metabolic pathway of defluorination, catalyzed by FADs . This process leads to the production of glyoxylic acid, indicating an effect on metabolic flux and metabolite levels .

properties

IUPAC Name |

potassium;2,2-difluoroacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2F2O2.K/c3-1(4)2(5)6;/h1H,(H,5,6);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYGXDHKBZYCDGG-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HF2KO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(2-Methylphenyl)methyl]pyridazin-3-ol](/img/structure/B3042396.png)

![Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxylate](/img/structure/B3042401.png)